

## What are the physical and chemical properties of L-Valine-2-13C?

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Compound of Interest

Compound Name: L-Valine-2-13C

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# L-Valine-2-13C: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, **L-Valine-2-13C** stands as a critical tool in metabolic research and drug discovery. This stable isotope-labeled amino acid provides an invaluable tracer for elucidating complex biological pathways and quantifying metabolic fluxes. This in-depth guide explores the physical and chemical properties of **L-Valine-2-13C**, details experimental protocols for its characterization, and illustrates its central role in metabolic studies.

## **Core Physical and Chemical Properties**

**L-Valine-2-13C** is a non-radioactive, stable isotope-labeled form of the essential amino acid L-Valine. The incorporation of a carbon-13 isotope at the second carbon position allows for its tracking and quantification in biological systems using mass spectrometry and NMR spectroscopy.



Property	Value	Reference
Molecular Formula	C4 <sup>13</sup> CH <sub>11</sub> NO <sub>2</sub>	[1]
Molecular Weight	118.14 g/mol	[2][3]
CAS Number	73834-52-3	[2]
Appearance	White solid/powder	[2][3]
Melting Point	295-300 °C (sublimes)	[2][4]
Optical Activity ([α]20/D)	+27.5° (c = 8 in 6 M HCl)	[2]
Isotopic Purity	≥99 atom % <sup>13</sup> C	[2]
Chemical Purity	≥98%	[3]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization and application of **L-Valine-2-13C**. Below are standard experimental protocols for determining its key physical and chemical properties.

#### **Melting Point Determination (Capillary Method)**

The melting point of **L-Valine-2-13C**, characterized by its sublimation, can be determined using a standard capillary melting point apparatus.

#### Methodology:

- Sample Preparation: A small amount of the dry, powdered L-Valine-2-13C is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.



- Observation: A second, more precise measurement is performed with a slower heating rate
  of 1-2°C per minute as the temperature approaches the approximate melting point.
- Data Recording: The temperature range is recorded from the point at which the substance first begins to melt/sublime to when it has completely transformed. For L-Valine-2-13C, this is expected to be in the range of 295-300 °C.[2][4]

#### **Solubility Assessment**

The solubility of **L-Valine-2-13C** is a key parameter for its use in cell culture media and other experimental solutions.

#### Methodology:

- Solvent Selection: A range of relevant solvents (e.g., water, cell culture media, DMSO) are chosen for the assessment.
- Sample Preparation: A known excess amount of L-Valine-2-13C is added to a known volume
  of the solvent in a sealed vial.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.
- Quantification: The concentration of L-Valine-2-13C in the clear supernatant is determined
  using a suitable analytical method, such as HPLC or mass spectrometry. This provides the
  quantitative solubility in the tested solvent at the specified temperature.

### L-Valine Metabolism and the Role of <sup>13</sup>C Labeling

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. The <sup>13</sup>C label in **L-Valine-2-13C** allows researchers to trace its metabolic fate through various pathways.

### L-Valine Biosynthesis



In microorganisms and plants, L-Valine is synthesized from pyruvate. This pathway is a key target for metabolic engineering to enhance L-valine production.

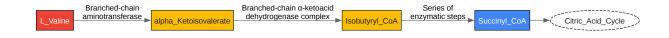


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Caption: Biosynthetic pathway of L-Valine from Pyruvate.

#### L-Valine Catabolism

In animals, L-Valine is an essential amino acid obtained from the diet. Its catabolism is a significant source of energy, particularly in muscle tissue. The carbon skeleton of valine is ultimately converted to succinyl-CoA, an intermediate of the citric acid cycle.



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Caption: Catabolic pathway of L-Valine leading to the Citric Acid Cycle.

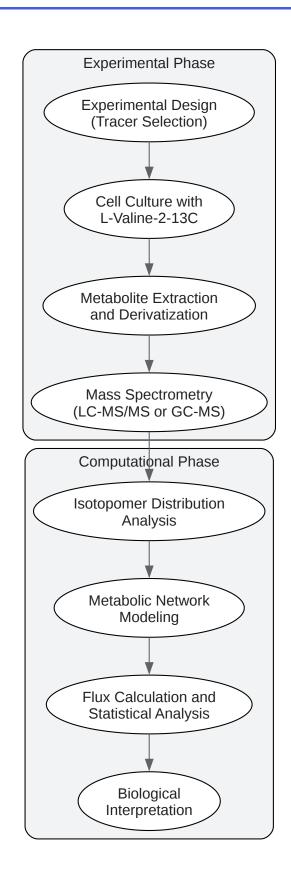
## Application in <sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA)

<sup>13</sup>C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. **L-Valine-2-13C** is an ideal tracer for these studies.

#### Experimental Workflow for <sup>13</sup>C-MFA

The general workflow for a <sup>13</sup>C-MFA experiment involves several key stages, from experimental design to data analysis.





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Caption: General experimental workflow for <sup>13</sup>C-Metabolic Flux Analysis.



By introducing **L-Valine-2-13C** into a biological system and analyzing the distribution of the <sup>13</sup>C label in downstream metabolites, researchers can accurately map and quantify the flow of carbon through interconnected metabolic pathways. This provides critical insights into cellular physiology in both healthy and diseased states, aiding in the identification of novel drug targets and the development of new therapeutic strategies.

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